
2-methyl-10H-anthracen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-10H-anthracen-9-one is an organic compound with the molecular formula C15H12O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a methyl group at the 2-position and a ketone group at the 9-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-10H-anthracen-9-one typically involves the Friedel-Crafts acylation of anthracene. One common method is the reaction of anthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Anthracene+CH3COClAlCl3this compound
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-methyl-10H-anthracen-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 2-methyl-10H-anthracen-9-ol.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学研究应用
2-methyl-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
作用机制
The mechanism of action of 2-methyl-10H-anthracen-9-one in photophysical applications involves the absorption of light and subsequent emission of fluorescence. The compound’s molecular structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, which can be detected and used in various imaging techniques.
In biological applications, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) when exposed to light. This property is being explored for its potential in photodynamic therapy, where ROS can induce cell death in cancerous tissues.
相似化合物的比较
2-methyl-10H-anthracen-9-one can be compared with other anthracene derivatives such as:
9,10-dimethylanthracene: This compound has two methyl groups at the 9 and 10 positions and is known for its high fluorescence quantum yield.
9-anthraldehyde: Featuring an aldehyde group at the 9-position, this compound is used in various synthetic applications.
9,10-diphenylanthracene: This derivative has phenyl groups at the 9 and 10 positions and is widely used in triplet-triplet annihilation upconversion systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives.
属性
CAS 编号 |
50259-89-7 |
|---|---|
分子式 |
C15H12O |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16)14(12)8-10/h2-8H,9H2,1H3 |
InChI 键 |
AVMAKAJNOPYJTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CC3=CC=CC=C3C2=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



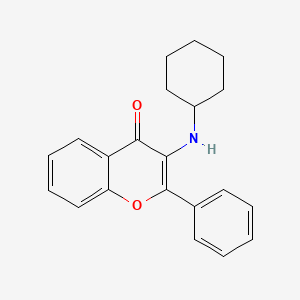
![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
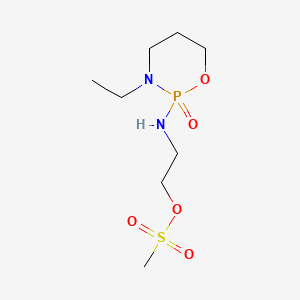
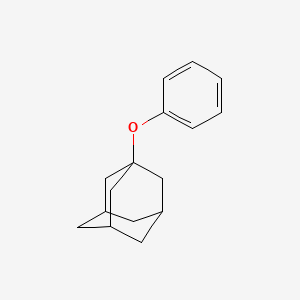
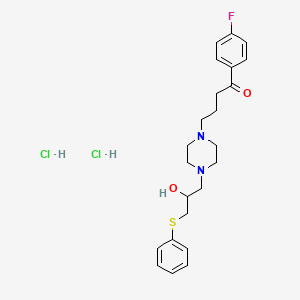

![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)

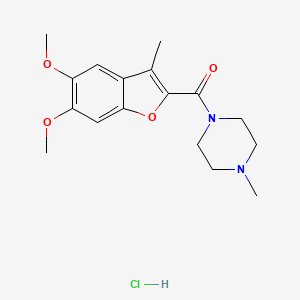
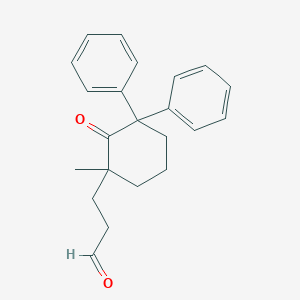
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
